molecular formula C17H13ClF3N3O2S B2865296 3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 551930-73-5

3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B2865296
CAS No.: 551930-73-5
M. Wt: 415.82
InChI Key: YDPYUZDTWPZNMF-MHWRWJLKSA-N
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Description

3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile is a complex organic compound characterized by its unique structural features It contains a pyridine ring substituted with a trifluoromethyl group, a sulfonyl group, and a nitrile group Additionally, it has a chlorophenyl group and a dimethylamino group attached via an ethenyl linkage

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for developing advanced materials with specific properties.

    Biological Studies: It can be used in biological assays to study its interactions with various biomolecules.

    Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

Target of Action

Similar compounds have been reported to targetCoagulation factor X . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a clot to prevent excessive bleeding following an injury .

Mode of Action

The compound is a pro-insecticide . Upon assimilation by the pest, de-alkylation of the pyrrole nucleus occurs, revealing the biologically active moiety . The compound primarily acts as a stomach poison but also has contact activity .

Biochemical Pathways

It’s known that the compound has excellent translaminar activity , indicating that it can move through the leaf tissue and reach pests that may be hiding on the underside of leaves .

Pharmacokinetics

It’s known that the compound has excellent translaminar activity , which suggests that it can be readily absorbed and distributed within the plant tissue.

Result of Action

The compound is primarily a stomach poison but also has contact activity . It’s effective against a variety of pests and can provide residual activity for more than two weeks depending on the conditions . It’s also reported to be safe to crops at the recommended rate .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the duration of mite control is positively correlated with the application rate . . This suggests that the compound’s action can be influenced by the presence of other pesticides in the environment.

Preparation Methods

The synthesis of 3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group onto the pyridine ring.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.

    Formation of the Ethenyl Linkage: The ethenyl linkage is formed through a coupling reaction, such as a Heck or Suzuki coupling, involving the chlorophenyl and dimethylamino groups.

    Introduction of the Nitrile Group: The nitrile group is typically introduced through a cyanation reaction.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Coupling Reactions: The ethenyl linkage allows for further functionalization through coupling reactions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Comparison with Similar Compounds

Similar compounds include those with analogous structural features, such as:

    3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(methyl)pyridine-2-carbonitrile: This compound differs by the presence of a methyl group instead of a trifluoromethyl group.

    3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carboxamide: This compound has a carboxamide group instead of a nitrile group.

The uniqueness of 3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenesulfonyl]-5-(trifluoromethyl)pyridine-2-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(E)-1-(4-chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O2S/c1-24(2)10-16(11-3-5-13(18)6-4-11)27(25,26)15-7-12(17(19,20)21)9-23-14(15)8-22/h3-7,9-10H,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPYUZDTWPZNMF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C1=CC=C(C=C1)Cl)/S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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